REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH2:8][OH:9])=[O:7].[Br:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.O>COCCOC.CCOCC>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][O:9][CH2:8][C:6]([O:5][CH2:4][CH3:3])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CO
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise during one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed gently
|
Type
|
CUSTOM
|
Details
|
a strongly exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
then the mixture is heated 3 hours on the steam bath
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with three portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCOCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |